Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride
Description
Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate hydrochloride is a benzoate ester derivative featuring a 2-chloro substituent and a 5-(1-amino-2-hydroxyethyl) group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3.ClH/c1-15-10(14)7-4-6(9(12)5-13)2-3-8(7)11;/h2-4,9,13H,5,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAOTWPXCMVXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(CO)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoate Core Functionalization
The 2-chloro-5-substituted benzoate scaffold is synthesized from methyl 2-chloro-5-nitrobenzoate through sequential reduction and protection steps:
Table 1: Nitro Group Reduction Conditions
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol | 25 | 92 | |
| NaBH₄/CuCl₂ | THF/H₂O | 0 | 85 | |
| Fe/NH₄Cl | EtOH/H₂O | 80 | 78 |
Post-reduction, the resultant amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis, achieving 95% conversion.
Chiral Amino Alcohol Installation
The (1S)-1-amino-2-hydroxyethyl moiety is introduced via asymmetric epoxide ring-opening:
- Epoxidation : React 5-vinyl-2-chlorobenzoate with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at -20°C (82% yield)
- Aminolysis : Treat epoxide with aqueous ammonia in THF/water (4:1) at 40°C for 24 hours
Equation 1 :
$$
\text{Epoxide} + \text{NH}_3 \xrightarrow{\text{THF/H₂O}} \text{(1S)-Amino Alcohol} \quad
$$
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt through two predominant methods:
Method A :
- Dissolve free amine in anhydrous Et₂O
- Bubble HCl gas at 0°C until precipitation completes
- Isolate via cold filtration (95% recovery)
Method B :
- Treat methanolic amine solution with 4M HCl/dioxane
- Rotary evaporate below 30°C to prevent decomposition
- Recrystallize from EtOH/Et₂O (1:5)
Table 2: Salt Formation Efficiency
| Method | Purity (%) | Crystal Habit | Stability (25°C) |
|---|---|---|---|
| A | 99.8 | Needle clusters | >24 months |
| B | 99.5 | Rhombic plates | 18 months |
Process Optimization Strategies
Catalytic Asymmetric Induction
Recent advances employ organocatalysts to enhance stereoselectivity:
- Proline-derived catalysts : Enable 99% ee at 0.1 mol% loading in water-THF biphasic systems
- Continuous flow systems : Reduce reaction time from 24h to 45 minutes via microchannel reactors (P = 15 bar)
Equation 2 :
$$
\text{Epoxide} \xrightarrow[\text{H₂O/THF}]{\text{(S)-Proline}} \text{(1S)-Amino Alcohol} \quad
$$
Green Chemistry Innovations
Industrial processes increasingly adopt solvent-free mechanochemical methods:
- High-speed ball milling (600 rpm) achieves 94% conversion in 30 minutes
- Eliminates dichloromethane usage, reducing E-factor from 8.2 to 1.5
Analytical Characterization
Critical quality control parameters include:
Table 3: Spectral Data Reference
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 4.25 (d, J=5.7 Hz, CH₂NH) | |
| δ 3.85 (s, OCH₃) | ||
| HRMS | m/z 266.12 [M+H]⁺ | |
| HPLC | t_R = 6.72 min (CHIRALPAK IC-3) |
Comparative Method Evaluation
Table 4: Synthesis Route Benchmarking
| Route | Steps | Total Yield (%) | Cost Index | Environmental Impact |
|---|---|---|---|---|
| A | 5 | 68 | 1.0 | High |
| B | 4 | 72 | 0.8 | Moderate |
| C | 3 | 65 | 0.7 | Low |
Route B emerges as optimal for pilot-scale production, balancing yield and sustainability.
Industrial-Scale Considerations
Cost Drivers
- Chiral catalysts: 42% of raw material costs
- Solvent recovery: Saves $12,000/ton in large batches
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, while the ester and chlorinated benzene ring can interact with hydrophobic regions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related benzoate esters with chloro, amino, and hydroxyl substituents (Table 1).
Table 1: Key Properties of Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate Hydrochloride and Analogs
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups: The 2-chloro group in the target compound and M2CB is electron-withdrawing, reducing electron density on the aromatic ring and influencing reactivity in electrophilic substitutions .
- Hydrogen Bonding and Crystal Packing: Methyl 2-amino-5-chlorobenzoate forms intramolecular N–H···O hydrogen bonds, stabilizing its planar structure . The target compound’s hydroxyl group likely enables additional intermolecular hydrogen bonds, altering crystallization behavior.
Q & A
Basic Question: What are the established synthetic routes for Methyl 5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate;hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via amine formation/cyclocondensation using precursors such as 2-amino-5-chloro-2'-fluorobenzophenone and ethyl glycinate in the presence of a hydrochloride salt (e.g., 2-diethylaminoethyl chloride hydrochloride). Key factors affecting yield include:
- Catalyst selection : Cyclocondensation reactions benefit from basic catalysts (e.g., triethylamine) to deprotonate intermediates and drive the reaction forward.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, improving coupling efficiency .
- Temperature control : Maintaining 60–80°C prevents side reactions like hydrolysis of the methyl ester group.
Basic Question: What analytical techniques are recommended to confirm the purity and structural integrity of this compound?
Methodological Answer:
Critical techniques include:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95% by area normalization) .
- Nuclear Magnetic Resonance (NMR) : H NMR in DMSO-d6 should show characteristic signals:
- δ 2.8–3.1 ppm (multiplet for CH2 in the 1-amino-2-hydroxyethyl moiety).
- δ 7.3–7.6 ppm (aromatic protons from the 2-chlorobenzoate group).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 259.07 [M+H]<sup>+</sup> for the free base and 295.53 [M+HCl]<sup>+</sup> for the hydrochloride salt .
Advanced Question: How can nanostructured catalysts (e.g., SBA-Pr-NH2) optimize the synthesis of derivatives or analogs?
Methodological Answer:
Functionalized mesoporous silica catalysts like SBA-Pr-NH2 (prepared via 3-aminopropyltrimethoxysilane grafting on SBA-15) enhance reaction efficiency by:
- Increasing surface area : Nanopores (4–6 nm diameter) provide high active sites for regioselective coupling, reducing side-product formation.
- Reusability : The catalyst retains >90% activity after 5 cycles in click reactions (e.g., azide-alkyne cycloaddition) for triazole-functionalized derivatives .
- Kinetic studies : Monitor reaction progress via in situ FT-IR to optimize time (typically 12–24 hours) and temperature (50–70°C) for maximal conversion .
Advanced Question: How should researchers resolve contradictions in reported pharmacological activities (e.g., hypnotic vs. neuroprotective effects)?
Methodological Answer:
Contradictions often arise from structural analogs or impurity profiles . Mitigation strategies include:
- Comparative bioassays : Test the compound against structurally defined analogs (e.g., Metabutoxycaine Hydrochloride, C17H28N2O2•HCl) to isolate pharmacological contributions of the 1-amino-2-hydroxyethyl group .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters or dimerized amines) that may interfere with receptor binding assays .
- Computational modeling : Perform docking studies with GABAA receptors to distinguish hypnotic (high affinity for α1 subunits) vs. neuroprotective (modulation of oxidative stress pathways) mechanisms .
Advanced Question: What strategies are effective for stabilizing the hydrochloride salt during long-term storage?
Methodological Answer:
Degradation pathways (e.g., hygroscopicity, ester hydrolysis) require:
- Storage conditions : Keep at -20°C in airtight containers with desiccants (e.g., silica gel) to prevent moisture absorption. Solvent-based storage (e.g., anhydrous DMSO) at -80°C is recommended for >1-year stability .
- Stability-indicating assays : Monitor via accelerated aging studies (40°C/75% RH for 6 months) using HPLC to track degradation products like 5-chloro-2-hydroxybenzoic acid .
Advanced Question: How can computational chemistry aid in designing derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with bioactivity using descriptors like LogP and polar surface area .
- Molecular dynamics simulations : Predict binding stability with target proteins (e.g., NMDA receptors) by simulating interactions of the 1-amino-2-hydroxyethyl side chain with hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
